2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene
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Overview
Description
2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene is an aromatic compound with a complex structure that includes multiple halogen substituents and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Halogen substituents can be reduced to form less substituted benzene derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure can be modified to develop potential pharmaceutical agents.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its biological activity would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-bromo-1-chlorobenzene: Lacks the fluorine substituent.
2-(Benzyloxy)-5-chloro-1-fluorobenzene: Lacks the bromine substituent.
2-(Benzyloxy)-5-bromo-1-fluorobenzene: Lacks the chlorine substituent.
Uniqueness
2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) along with the benzyloxy group. This combination of substituents provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGMVVLLBKLFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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